

(R)-1-(naphthalen-1-yl)ethanol structure and stereochemistry

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Compound of Interest

Compound Name: (R)-1-(naphthalen-1-yl)ethanol

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An In-depth Technical Guide to (R)-1-(Naphthalen-1-yl)ethanol

This guide provides a comprehensive overview of **(R)-1-(naphthalen-1-yl)ethanol**, a chiral alcohol crucial in the fields of organic synthesis and drug development. It details the compound's structure, stereochemistry, physicochemical properties, and applications, with a focus on providing actionable data and protocols for researchers and scientists.

Chemical Structure and Stereochemistry

(R)-1-(naphthalen-1-yl)ethanol is a chiral aromatic alcohol. Its structure consists of a naphthalene ring substituted at the 1-position with an ethanol group. The stereochemistry at the chiral center (the carbon atom bonded to the hydroxyl group) is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The molecule's IUPAC name is (1R)-1-(naphthalen-1-yl)ethanol.^[1] Its three-dimensional arrangement is fundamental to its application as a chiral inducer and building block in asymmetric synthesis.

Caption: 2D representation of **(R)-1-(naphthalen-1-yl)ethanol**'s structure.

Physicochemical and Spectroscopic Data

The properties of **(R)-1-(naphthalen-1-yl)ethanol** are well-documented, making it a reliable reagent in various chemical transformations. Key quantitative data are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	42177-25-3	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₂ O	[1] [2] [3] [4]
Molar Mass	172.22 g/mol	[1] [2] [3] [4]
Appearance	White to pale yellow crystalline solid	[2]
Melting Point	47-49 °C	[2] [3]
Boiling Point	316.0 ± 11.0 °C (Predicted)	[2]
Density	1.113 ± 0.06 g/cm ³ (Predicted)	[2]
Specific Rotation (α)	+78° (c=1 in Methanol)	[2]

Table 2: Spectroscopic Data Identifiers

Spectrum	Source / Catalog Number
¹ H NMR	Sigma-Aldrich Co. LLC. (372315)
¹³ C NMR	Sigma-Aldrich Co. LLC. (372315)
ATR-IR	Aldrich (372315)

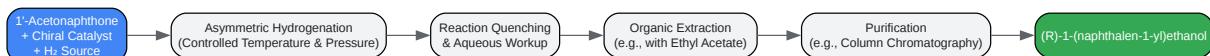
Synthesis and Purification

(R)-1-(naphthalen-1-yl)ethanol can be prepared through various methods, primarily involving asymmetric synthesis or the resolution of a racemic mixture.

Experimental Protocol: Asymmetric Synthesis via Catalytic Hydrogenation

A common and efficient method for synthesizing the (R)-enantiomer is the asymmetric hydrogenation of 1'-acetonaphthone using a chiral catalyst. This protocol provides a general

workflow for such a transformation.



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Caption: General workflow for the asymmetric synthesis of **(R)-1-(naphthalen-1-yl)ethanol**.

Methodology:

- Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), the chiral catalyst (e.g., a Ru-BINAP complex) is dissolved in an appropriate solvent (e.g., methanol or ethanol).
- Reaction Setup: 1'-Acetonaphthone is added to the catalyst solution.
- Hydrogenation: The vessel is purged and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a controlled temperature until completion (monitored by TLC or GC).
- Workup: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the catalyst and any water-soluble byproducts.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
- Purification: The crude product is purified by column chromatography on silica gel to yield the pure **(R)-1-(naphthalen-1-yl)ethanol**.

Experimental Protocol: Purification by Recrystallization

For material that is already of moderate purity, recrystallization can be an effective final purification step.

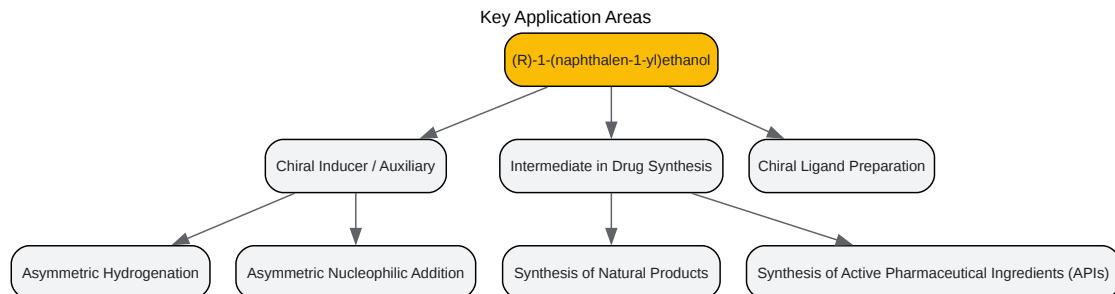
Methodology:

- Dissolution: Dissolve the crude **(R)-1-(naphthalen-1-yl)ethanol** in a minimum amount of a hot solvent or solvent mixture, such as diethyl ether/petroleum ether or hexane.[3]
- Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
- Isolation: Collect the resulting crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum to remove residual solvent. The racemic version of the alcohol has a melting point of 63-66°C when purified from hexane.[3]

Applications in Research and Drug Development

(R)-1-(naphthalen-1-yl)ethanol serves several important roles in the synthesis of complex molecules, particularly within the pharmaceutical industry.

- Chiral Inducer: Its primary application is as a chiral inducer or auxiliary in asymmetric reactions.[2] It is used to catalyze asymmetric hydrogenations and nucleophilic additions, leading to products with high enantioselectivity.[2]
- Synthetic Intermediate: It is a valuable intermediate for the synthesis of chiral drugs and natural products.[2]
- Ligand Synthesis: It is used as a coupling reagent in the synthesis of specialized ligands, such as ferrocene aminophosphoxazoline ligands, which have applications in catalysis.[3]



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Caption: Logical relationship of **(R)-1-(naphthalen-1-yl)ethanol**'s applications.

Safety and Handling

(R)-1-(naphthalen-1-yl)ethanol is considered relatively safe under standard laboratory conditions. However, it may cause irritation to the skin, eyes, and respiratory tract.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from strong oxidizing agents and acids.^[2]

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